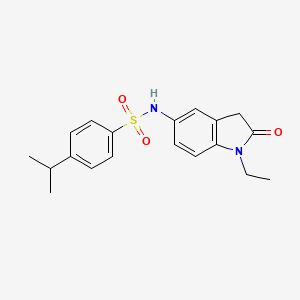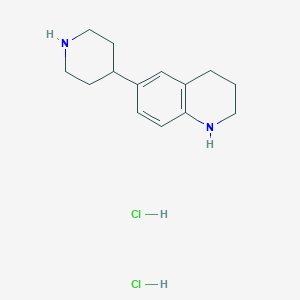
6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds typically involves multistep chemical reactions that might include Michael addition, cyclization, and functional group transformations. For example, the synthesis of novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines involves treatment of certain precursors with α-halo carbonyl compounds, showcasing the complexity and versatility of synthetic strategies applicable to this class of compounds (Zaki et al., 2019).
Molecular Structure Analysis
The crystal structure analysis of compounds similar to 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride reveals detailed insights into their molecular geometry. For instance, the hydrochloride salt of a related compound showed specific structural characteristics, like the arrangement of its molecular frameworks and the presence of hydrogen bonding, which are crucial for understanding the compound's chemical behavior (Ullah & Stoeckli-Evans, 2021).
Chemical Reactions and Properties
Chemical reactions involving compounds like 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride often explore their reactivity towards various reagents. For example, the reaction of spiro[piperidine-4, 2'-(1', 2', 3', 4'-tetrahydroquinazolin)]-4'-ones with acid anhydrides demonstrates the compound's potential to undergo transformation, leading to new derivatives with varied chemical properties (Yamato, Horiuchi, & Takeuchi, 1980).
科学的研究の応用
Antimalarial Applications
Piperaquine, a compound related to the chemical class of 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline, has been extensively used as monotherapy in China and as part of combination therapies for malaria treatment. Clinical trials have consistently shown high efficacy rates above 95% for the treatment of uncomplicated Plasmodium falciparum and the asexual stages of Plasmodium vivax malaria with dihydroartemisinin–piperaquine combination therapy (Gargano, Cenci, & Bassat, 2011).
Therapeutic Applications in CNS Disorders
6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline derivatives have been identified as potent serotonin 5-HT(1A/B) receptor antagonists and serotonin reuptake inhibitors, offering potential for fast-acting antidepressant and anxiolytic activities. This novel pharmacological profile suggests a significant role in CNS disorder treatments, including depression and anxiety (Watson & Dawson, 2007).
Anticancer and Chemotherapeutic Research
The tetrahydroisoquinoline scaffold, to which 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline belongs, has been explored for its role as anticancer antibiotics. This includes the development of derivatives for use in cancer therapy, highlighting the chemical's versatile therapeutic potential, especially in soft tissue sarcomas (Singh & Shah, 2017).
Role in Gastrointestinal Motility Disorders
Cisapride, a substituted piperidinyl benzamide chemically related to this class, demonstrates the facilitation or restoration of motility throughout the gastrointestinal tract. Its action is thought to involve the enhancement of acetylcholine release, making it a promising agent in the management of gastrointestinal motility disorders (McCallum, Prakash, Campoli-Richards, & Goa, 1988).
Neuroprotective and Cognitive Enhancing Properties
Donepezil, a piperidine derivative, is a central acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. It offers symptomatic treatment by compensating for the loss of cholinergic signal between neurons, highlighting the potential neuroprotective and cognitive-enhancing properties of compounds within this chemical class (Doody, Cummings, & Farlow, 2012).
Safety And Hazards
Safety and hazards associated with a compound depend on its specific structure and properties. General precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
将来の方向性
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
特性
IUPAC Name |
6-piperidin-4-yl-1,2,3,4-tetrahydroquinoline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-13-10-12(3-4-14(13)16-7-1)11-5-8-15-9-6-11;;/h3-4,10-11,15-16H,1-2,5-9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINARFSESBYJJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C3CCNCC3)NC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

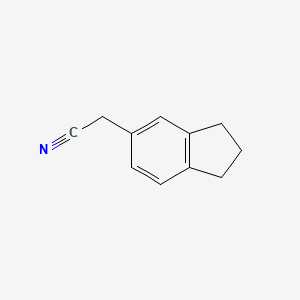
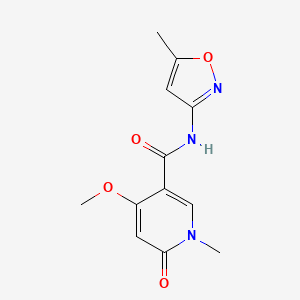
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-isopropoxypyridin-3-yl)methanone](/img/structure/B2495097.png)
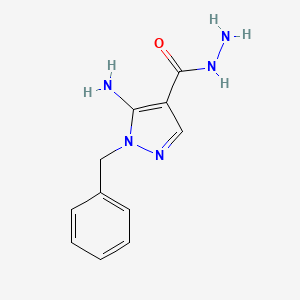
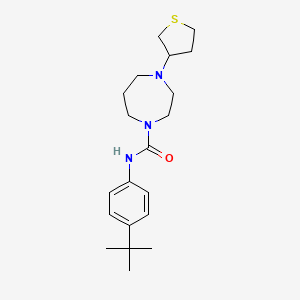
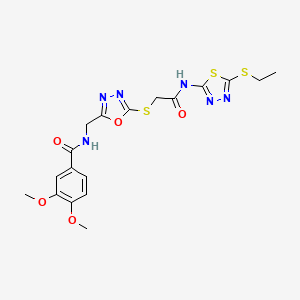
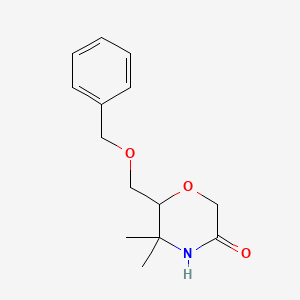
![4-Benzyl-5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]morpholin-3-one](/img/structure/B2495106.png)
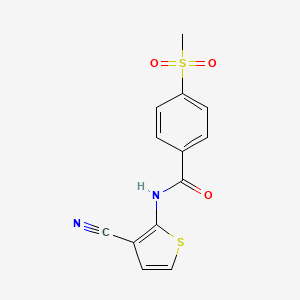
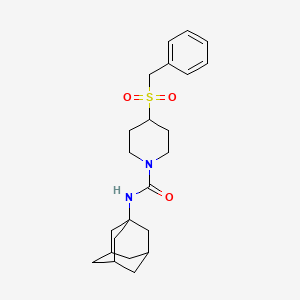
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2495112.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2495114.png)
![3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2495117.png)
